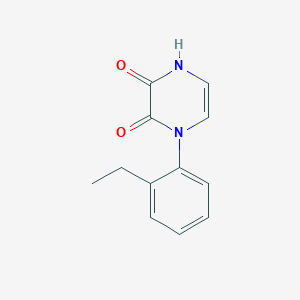

1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione, commonly known as EPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazine derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for use in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- A study presented an efficient synthesis of naphthalene-1,4-dione derivatives, which are structurally related to 1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione. These compounds were evaluated for their antioxidant and anti-inflammatory activities (Madasamy Kumar, R. Sribalan, V. Padmini, 2017).

Applications in Organic Chemistry

- A research focused on synthesizing 4H-thieno[3,4-c]pyrazole derivatives, including structures related to 1,4-dihydropyrazine-2,3-dione. These derivatives displayed notable analgesic and anti-inflammatory activities (G. Menozzi et al., 1992).

- Another study described the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones using a four-component sequential reaction, demonstrating the compound's utility in creating diverse molecular structures (S. Rajesh et al., 2011).

Advanced Material Development

- Research on dibenzothiophene and quinoxaline/pyrazine derivatives, which are structurally related to 1,4-dihydropyrazine-2,3-dione, showed their potential as electron-transport materials in organic light-emitting devices. This highlights the role of such compounds in the development of advanced electronic materials (Tai-Hsiang Huang et al., 2006).

Green Chemistry Approaches

- A study on the solventless synthesis of pyrazole derivatives, which includes compounds related to 1,4-dihydropyrazine-2,3-dione, showcased an environmentally friendly approach to chemical synthesis (Zhong‐Xia Wang, Hua-Li Qin, 2004).

Photophysical Properties

- Research into D-π-A 1,4-dihydropyridine derivatives, structurally similar to 1,4-dihydropyrazine-2,3-dione, revealed their aggregation-induced emission characteristics. These findings are significant for developing new fluorescent materials for applications like cell imaging (Y. Lei et al., 2016).

Propiedades

IUPAC Name |

4-(2-ethylphenyl)-1H-pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-9-5-3-4-6-10(9)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHMDTQFBJKKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=CNC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2733014.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2733015.png)

![1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733018.png)

![3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2733020.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)

![N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733027.png)

![Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate](/img/structure/B2733032.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2733033.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2733034.png)